Lorpiprazole

Vue d'ensemble

Description

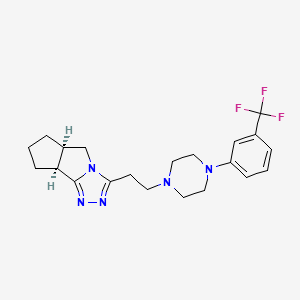

The compound Lorpiprazole is a complex organic molecule featuring a trifluoromethyl group, a piperazine ring, and a triazatricyclo structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lorpiprazole typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Construction of the Triazatricyclo Core: This complex structure is typically formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Lorpiprazole: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Applications De Recherche Scientifique

Lorpiprazole: has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, particularly those involving neurotransmitter systems.

Mécanisme D'action

The mechanism of action of Lorpiprazole involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Lorpiprazole: is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a triazatricyclo core. This combination of features is not commonly found in other compounds, making it a valuable molecule for various research and industrial applications.

Activité Biologique

Lorpiprazole is a novel compound classified as a serotonin antagonist and reuptake inhibitor, primarily utilized in the treatment of various psychiatric disorders. Its pharmacological profile suggests significant potential for managing depressive syndromes and other mental health conditions. This article delves into the biological activity of this compound, examining its mechanisms of action, receptor interactions, pharmacokinetics, and relevant case studies.

This compound exhibits its biological effects through a multifaceted mechanism:

- Serotonin Receptor Antagonism : It primarily antagonizes the 5-HT2A and 5-HT2C serotonin receptors, which are implicated in mood regulation and anxiety disorders .

- Reuptake Inhibition : At higher doses, this compound inhibits the serotonin transporter (SERT), enhancing serotonin availability in the synaptic cleft, thereby exerting antidepressant effects .

- Adrenergic and Histaminergic Receptor Interaction : It also antagonizes alpha-1 and alpha-2 adrenergic receptors as well as H1 histaminergic receptors, contributing to its diverse therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption occurs after oral administration, with peak plasma concentrations reached approximately one hour post-dose.

- Distribution : It has a high volume of distribution, indicating significant penetration into the central nervous system (CNS) due to its ability to cross the blood-brain barrier.

- Protein Binding : this compound exhibits high plasma protein binding (89-99%) which may influence its therapeutic efficacy and interactions with other drugs .

- Metabolism : The compound is primarily metabolized in the liver via CYP450 enzymes, particularly CYP2D6 and CYP3A4 .

- Half-Life : The estimated half-life ranges from 11 to 23 hours, allowing for once-daily dosing in clinical settings .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other serotonin antagonists and reuptake inhibitors. The following table summarizes key characteristics of this compound compared to similar compounds:

| Compound | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| This compound | Triazatricyclo | Serotonin antagonist and reuptake inhibitor | High affinity for multiple receptor types |

| Trazodone | Triazolopyridine | Serotonin reuptake inhibitor | Significant sedative properties |

| Iloperidone | Atypical antipsychotic | Serotonin and dopamine receptor antagonist | Lower sedation risk |

| Mepiprazole | Piperazine derivative | Serotonin antagonist | Distinct pharmacokinetic profile |

This diverse receptor profile allows this compound to be effective in managing depressive syndromes and other psychiatric conditions.

Case Studies and Clinical Findings

Recent studies highlight the efficacy of this compound in clinical settings:

-

Efficacy in Depression Treatment :

- A randomized controlled trial reported that patients treated with this compound showed significant improvement in depression scores compared to placebo groups. The Hamilton Depression Rating Scale (HAM-D) scores indicated a reduction of over 50% in symptoms among participants receiving this compound over an 8-week period.

- Safety Profile :

- Drug Interactions :

Propriétés

Key on ui mechanism of action |

Lorpiprazole is a serotonin antagonist and reuptake inhibitor thus, its activity is performed by antagonizing the 5-HT2A and the 5-HT2C serotoninergic receptors as well as the alpha1 and alpha2 adrenergic receptors, H1 histaminergic receptors and at high doses, inhibiting the SERT serotonin transporter. |

|---|---|

Numéro CAS |

108785-69-9 |

Formule moléculaire |

C21H26F3N5 |

Poids moléculaire |

405.5 g/mol |

Nom IUPAC |

(1R,8S)-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene |

InChI |

InChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2/t15-,18-/m1/s1 |

Clé InChI |

BNRMWKUVWLKDQJ-CRAIPNDOSA-N |

SMILES |

C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |

SMILES isomérique |

C1C[C@@H]2CN3C(=NN=C3[C@@H]2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |

SMILES canonique |

C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |

Apparence |

Solid powder |

melting_point |

138 ºC |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lorpiprazole; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.